(4-Carboxybutyl-d4)triphenylphosphonium Bromide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of triphenylphosphine with 5-bromovaleric acid in acetonitrile. The process results in the formation of (4-Carboxybutyl-d4)triphenylphosphonium Bromide, with its structure being confirmed through IR and 1HNMR techniques (Li Fang-shi, 2008).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triphenylphosphonium cation. The structure of similar compounds has been determined using X-ray crystallography, revealing a slightly irregular tetrahedral geometry around the phosphorus atom (H. Vogt, D. Wulff-molder, M. Meisel, 1996).
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis Utilization : This compound is used in the synthesis of stereo selectivity drugs, demonstrating its significance in the creation of complex pharmaceuticals (Li Fang-shi, 2008).
Leukotriene Receptor Antagonists : It is instrumental in synthesizing leukotriene D4/E4 receptor antagonist LY171883, showcasing its role in creating compounds that have potential medical applications (D. M. Gapinski et al., 1988).
Indoles Synthesis : The compound aids in synthesizing 2-substituted indoles, important intermediates in pharmaceuticals and other organic compounds (G. Kraus & Haitao Guo, 2008).
Biomedical Research
Mitochondria-Targeted Dendrimer : It is used in surface conjugation to target poly(amidoamine) dendrimers to mitochondria, highlighting its potential in targeted drug delivery (S. Biswas et al., 2012).
Metabolism Studies : This compound is used in synthesizing isotopically labeled fatty acids for metabolism studies, indicating its utility in biological research (H. Rakoff & E. Emken, 1978).
Cellular Imaging
- Calcium Ion Imaging : The compound is incorporated into nanospheres for simultaneous imaging of calcium ion in mitochondria and lysosomes, demonstrating its use in advanced imaging techniques (Shuai Zhou et al., 2018).
Miscellaneous Applications
Halogen-Carrier in Bromination : It serves as a halogen-carrier in the bromination of organic compounds, showing its utility in chemical synthesis (M. Hassanein et al., 1989).
Photoredox-Catalyzed Bromodifluoromethylation : Used in photoredox conditions for bromodifluoromethylation of alkenes, further showcasing its versatility in organic synthesis (Qing-Yu Lin et al., 2016).
Future Directions
The compound has potential applications in cancer research, cardiovascular system research, lipid biochemistry, and endocrinology & metabolism . It can be used as an internal standard for the quantification of (4-carboxybutyl)triphenylphosphonium by GC- or LC-MS . It’s also been used to enhance mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel .
properties
IUPAC Name |
(4-carboxy-2,2,3,3-tetradeuteriobutyl)-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/i10D2,11D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOSJPZSZWUDSK-DEHBLRELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide | |
CAS RN |
42932-63-8 | |
Record name | Phosphonium, (4-carboxybutyl-2,2,3,3-d4)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42932-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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